An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and illuminate its therapeutic potential, particularly as a scaffold for kinase inhibitors. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.
Core Chemical and Physical Properties
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a dihydropyrazinone ring, with a chlorine substituent on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and biological activity.
Table 1: Physicochemical Properties of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O | |
| Molecular Weight | 182.61 g/mol | |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | >250 °C (Decomposition) | |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (predicted). | General knowledge of similar structures |
| XLogP3 | 1.5 | |
| CAS Number | 89938-22-7 |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.7 (s, 1H, N1-H): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water.
-
δ 7.0-7.2 (m, 3H, Ar-H): The aromatic protons will appear as a complex multiplet. The electron-withdrawing chlorine atom will influence their chemical shifts.
-
δ 6.8 (s, 1H, N4-H): The amine proton is expected to be a broad singlet.
-
δ 3.4 (s, 2H, C3-H₂): The methylene protons at the C3 position are expected to be a singlet as they are adjacent to a carbonyl group and not typically coupled to the N4-H proton.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C=O): The carbonyl carbon of the lactam ring.
-
δ 140-120 (Ar-C): Multiple peaks for the aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.
-
δ 45.0 (CH₂): The methylene carbon at the C3 position.
Infrared (IR) Spectroscopy (KBr Pellet):
-
3400-3200 cm⁻¹ (N-H stretching): Broad peaks corresponding to the amide and amine N-H bonds.
-
1680-1650 cm⁻¹ (C=O stretching): A strong absorption for the lactam carbonyl group.
-
1600-1450 cm⁻¹ (C=C stretching): Peaks corresponding to the aromatic ring.
-
800-750 cm⁻¹ (C-Cl stretching): A characteristic absorption for the aryl chloride.
Mass Spectrometry (Electron Ionization - EI):
-
m/z 182/184 [M]⁺: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
m/z 154/156: Loss of CO (28 Da).
-
m/z 119: Loss of CO and Cl.
Synthesis and Reactivity
The synthesis of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with an appropriate two-carbon synthon, typically chloroacetic acid or its derivatives. The reactivity of this scaffold is centered around the two nitrogen atoms and the activated C3 methylene group, as well as the chloro-substituted aromatic ring, which allows for further functionalization.
Synthesis Protocol: Cyclocondensation of 4-chloro-1,2-phenylenediamine with Chloroacetic Acid
This protocol is adapted from established procedures for the synthesis of related quinoxalinone derivatives.[2][3] The rationale behind this one-pot reaction is the initial nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization via nucleophilic substitution of the chloro group by the second amino group.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in water.
-
To this suspension, add aqueous ammonia (approximately 1.2 equivalents). The ammonia acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.
Caption: Synthetic pathway for 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one.
Key Reactivities
The 6-chloro-3,4-dihydroquinoxalin-2(1H)-one scaffold offers several sites for chemical modification, making it a versatile building block in drug discovery.
N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 4 can be readily alkylated or acylated using standard protocols. The N1-amide is generally less reactive than the N4-amine. Selective N4-alkylation can be achieved under milder basic conditions, while stronger bases and more reactive electrophiles might lead to dialkylation.
C3-Functionalization: The methylene group at the C3 position is activated by the adjacent carbonyl group and can be deprotonated with a suitable base to form a nucleophile for subsequent reactions, such as aldol condensations or Michael additions.
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the biological activity of the molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This representative protocol illustrates the functionalization of the chloro-substituent. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) is crucial for the efficient oxidative addition to the relatively unreactive aryl chloride. A base is required to activate the boronic acid for transmetalation.
Materials:
-
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 6-chloro-3,4-dihydroquinoxalin-2(1H)-one (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Suzuki-Miyaura coupling of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one.
Therapeutic Potential and Biological Activity
The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown significant promise as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.
Inhibition of c-Jun N-terminal Kinase 3 (JNK3)
A particularly promising therapeutic application for derivatives of this scaffold is the inhibition of c-Jun N-terminal kinase 3 (JNK3).[8][9][10] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[10] It plays a crucial role in neuronal apoptosis (programmed cell death) and neuroinflammation, processes that are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][11]
The JNK signaling pathway is activated by various cellular stressors. This leads to a cascade of phosphorylation events, culminating in the activation of JNKs. Activated JNK3 can then phosphorylate a number of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis.[8][10][12]
Small molecule inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been shown to be potent and selective inhibitors of JNK3.[8][9] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade that leads to neuronal death. The 6-chloro substituent can be a key interaction point within the kinase binding pocket or a site for further modification to enhance potency and selectivity.
Caption: Simplified JNK3 signaling pathway and the point of inhibition.
Conclusion
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a valuable heterocyclic scaffold with significant potential in drug discovery. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as potent JNK3 inhibitors highlights its importance in the development of novel therapeutics for neurodegenerative diseases. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this promising compound.
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Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. ResearchGate. [Link]
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Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
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